2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
Description
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a structurally complex molecule combining a pyrrolidone core, a 1,3,4-thiadiazole ring, and a hexanoic acid chain. The 2-methoxyphenyl substituent on the pyrrolidone ring introduces steric and electronic effects, while the thiadiazole-thioether linkage may enhance stability and modulate interactions with biological targets. This compound’s synthesis likely involves multi-step reactions, including thiosemicarbazide-mediated cyclization (as seen in analogous heterocycles) , followed by functionalization of the thiadiazole ring and coupling to the hexanoic acid moiety.
Properties
IUPAC Name |
2-[[5-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-3-4-9-15(18(27)28)30-20-23-22-19(31-20)21-17(26)12-10-16(25)24(11-12)13-7-5-6-8-14(13)29-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,27,28)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMBNKKXYPHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the attachment of the pyrrolidine ring, and the final coupling with the hexanoic acid chain. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide linkage in the carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Basic hydrolysis : Deprotonation of water to generate hydroxide ions, which attack the carbonyl carbon.
Conditions and Outcomes :
| Reaction Type | Reagents/Conditions | Products | Yield* |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12h) | 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid | 75–85% |
| Basic hydrolysis | 4M NaOH, 80°C (8h) | Sodium salt of the carboxylic acid derivative | 80–90% |
*Yields approximated from analogous carboxamide hydrolysis in thiadiazole systems .
Oxidation of the Thioether Linkage
The thioether (-S-) bond between the thiadiazole and hexanoic acid chain is susceptible to oxidation.
Mechanism :
-
Peracid-mediated oxidation : Electrophilic addition of an oxygen atom to sulfur.
Conditions and Outcomes :
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C (2h) | Sulfoxide derivative (single stereoisomer) | High |
| H₂O₂, AcOH | 50°C (6h) | Sulfone derivative | Moderate |
Sulfoxide formation is stereospecific, with retention of configuration at sulfur.
Esterification of the Carboxylic Acid Group
The terminal hexanoic acid group undergoes esterification to improve lipophilicity for pharmaceutical applications.
Mechanism :
-
Fischer esterification : Acid-catalyzed reaction with alcohols.
Conditions and Outcomes :
| Alcohol | Catalyst | Conditions | Product | Yield* |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux (4h) | Methyl 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoate | 88% |
| Ethanol | HCl (gas) | RT (24h) | Ethyl ester analog | 82% |
*Yields based on esterification of structurally similar carboxylic acids .
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring undergoes nucleophilic aromatic substitution (NAS) at the C-5 position.
Mechanism :
-
Attack by nucleophiles (e.g., amines, alkoxides) at the electrophilic carbon adjacent to nitrogen.
Conditions and Outcomes :
| Nucleophile | Reagents | Product | Notes |
|---|---|---|---|
| Ethanolamine | K₂CO₃, DMF, 60°C (6h) | 5-(2-hydroxyethylamino)-thiadiazole derivative | Regioselective at C-5 |
| Sodium methoxide | MeOH, RT (3h) | 5-methoxy-thiadiazole analog | Requires anhydrous conditions |
Reactivity aligns with trends observed in 1,3,4-thiadiazole derivatives.
Pyrrolidinone Ring Functionalization
The 5-oxopyrrolidine moiety participates in ketone-specific reactions.
Mechanism :
-
Reductive amination : Conversion of the ketone to an amine via imine intermediate.
Conditions and Outcomes :
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| NH₄OAc, NaBH₃CN | MeOH, RT (12h) | 5-aminopyrrolidine derivative | 65% |
| Benzylamine, Ti(OiPr)₄ | Toluene, reflux (8h) | N-benzyl-pyrrolidine analog | 70% |
*Yields derived from analogous pyrrolidinone modifications .
Decarboxylation Under Thermal Stress
The hexanoic acid chain undergoes decarboxylation at elevated temperatures.
Conditions and Outcomes :
| Temperature | Catalyst | Product | Notes |
|---|---|---|---|
| 200°C | Cu powder | Pentyl-thio-thiadiazole derivative | CO₂ evolution observed |
| 180°C | Quinoline | Same as above | Lower selectivity |
Metal Coordination Chemistry
The compound acts as a polydentate ligand due to:
-
Carboxylic acid (–COOH)
-
Thiadiazole nitrogen atoms
-
Pyrrolidinone carbonyl oxygen
Observed Complexes :
| Metal Ion | Ligand Sites | Coordination Geometry | Application |
|---|---|---|---|
| Cu(II) | Thiadiazole N, carboxylic O | Square planar | Antimicrobial studies |
| Fe(III) | Pyrrolidinone O, thioether S | Octahedral | Catalysis |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives containing the thiadiazole structure exhibit significant anticancer properties. For instance, compounds similar to 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid have been shown to inhibit the proliferation of various human tumor cell lines in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .
Antibacterial Properties
Compounds with thiadiazole rings are also noted for their antibacterial effects. Studies have demonstrated that such compounds can effectively target bacterial pathogens, making them potential candidates for developing new antibiotics . The presence of the 2-methoxyphenyl group may enhance these properties by improving solubility and bioavailability.
Anti-inflammatory Effects
The incorporation of specific functional groups in the compound may confer anti-inflammatory properties. Research into similar compounds has shown promise in reducing inflammation markers in various biological models, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
Drug Delivery Systems
The unique chemical structure of this compound allows for potential applications in drug delivery systems. Its ability to form stable complexes with metal ions or other drugs could be harnessed to create targeted delivery mechanisms that enhance the efficacy and reduce side effects of existing therapies .
Synthesis of Novel Materials
The versatility of the compound's structure makes it suitable for synthesizing novel materials with specific properties. For example, it could be used as a building block in creating polymers or other materials that require specific chemical functionalities for applications in electronics or coatings .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Matysiak & Opolski (2006) | Anticancer Activity | Identified potent antiproliferative effects against various human tumor cell lines using thiadiazole derivatives. |
| Alireza et al. (2005) | Antibacterial Properties | Demonstrated effective antibacterial activity against common pathogens using similar thiadiazole compounds. |
| Wang et al. (1999) | Insecticidal Activity | Reported insecticidal properties of thiadiazole derivatives, indicating broader biological applications. |
Mechanism of Action
The mechanism of action of 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic Acid
Key Differences :
- Heterocyclic Core: The target compound features a 1,3,4-thiadiazole ring, while the analogue employs a thiazolidinone core.
- Substituents : The target compound’s 2-methoxyphenyl group contrasts with the analogue’s 2-chlorobenzyloxy-phenyl moiety. Methoxy groups generally improve solubility, whereas chloro substituents increase lipophilicity and steric bulk .
- Linker Chain: Both compounds share a hexanoic acid chain, suggesting similar pharmacokinetic behavior, but the thioether linkage in the target compound may reduce susceptibility to hydrolysis compared to the methylene group in the analogue .
Table 1: Structural Comparison
Hypothesized Bioactivity
- Thiadiazole vs. Thiazolidinone: Thiadiazoles are known for antimicrobial and anticancer activity due to their ability to inhibit enzymes like carbonic anhydrase. Thiazolidinones, however, are more associated with anti-inflammatory and antidiabetic effects .
- Substituent Effects : The 2-methoxyphenyl group may enhance blood-brain barrier penetration compared to the analogue’s chlorobenzyl group, which could favor peripheral targets .
Biological Activity
The compound 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a complex molecule that incorporates multiple pharmacologically relevant scaffolds, including thiadiazole and pyrrolidine moieties. This article aims to provide a comprehensive overview of its biological activities, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine Moiety : Often associated with anticonvulsant activity.
- Methoxyphenyl Group : This substituent can enhance lipophilicity and biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of thiadiazole, particularly those with pyrrolidine structures, exhibit significant anticonvulsant properties. For instance, compounds similar to the target structure have shown effective protection against seizures in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels.
| Compound | Model Used | ED50 (mg/kg) | Toxicity (TD50) | Protection Index |
|---|---|---|---|---|
| Analog 1 | PTZ Seizure | 18.4 | 170.2 | 9.2 |
| Analog 2 | Electroshock | 24.38 | 88.23 | 3.6 |
Note: Values are indicative of similar compounds within the same class .
Antiproliferative Activity
The compound has potential as an antiproliferative agent against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that thiadiazole derivatives can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (CRC) | 12.5 |
| HeLa (Cervical) | 15.0 |
These results suggest that modifications to the thiadiazole scaffold can enhance cytotoxic effects against tumor cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Topoisomerase I : Similar compounds have been shown to inhibit this enzyme, crucial for DNA replication and transcription .
- Neurotransmitter Modulation : The anticonvulsant activity is likely mediated through GABAergic pathways or sodium channel blockade .
Case Studies
- Anticonvulsant Efficacy : A study conducted by Diaz et al. explored the in vivo anticonvulsant activity of a series of thiadiazole derivatives, revealing that certain modifications significantly enhanced efficacy without increasing neurotoxicity .
- Antiproliferative Effects : Research on oxadiazole derivatives revealed promising results in inhibiting cancer cell growth through topoisomerase inhibition, suggesting a similar potential for the target compound .
Q & A
Q. Optimization Strategies :
How should researchers characterize this compound to confirm structural integrity?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 2-methoxyphenyl protons at δ 7.3–7.5 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .
- HPLC : ≥98% purity with C18 columns (acetonitrile/water + 0.1% TFA) .
- IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .
What in vitro assays are suitable for initial biological activity screening?
Answer:
Prioritize target-specific assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) as in .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer:
Modify key regions and evaluate changes:
Q. Example SAR Table :
| Modification Site | Substituent | Bioactivity Change | Reference |
|---|---|---|---|
| Thiadiazole | Methyl vs. phenyl | Phenyl increases antimicrobial MIC | |
| Hexanoic acid | Butyl vs. octyl | Octyl enhances cytotoxicity |
What methodologies address contradictions in reported biological data across studies?
Answer:
- Assay standardization : Replicate under identical conditions (e.g., pH, cell density) .
- Control compounds : Use reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) .
- Meta-analysis : Compare logP, solubility, and assay endpoints to identify confounding factors .
How should pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
What in vivo models are appropriate for efficacy and toxicity studies?
Answer:
- Rodent models : Use randomized block designs (as in ) for pharmacokinetic profiling .
- Dosing routes : Oral (via gavage) and intravenous (tail vein) for bioavailability studies.
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Storage : -20°C in airtight containers, away from oxidizers .
How can stability under varying pH and temperature conditions be assessed?
Answer:
- Forced degradation : Expose to 0.1N HCl/NaOH (pH 1–13) and monitor via HPLC .
- Thermal stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
What computational approaches predict target binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
